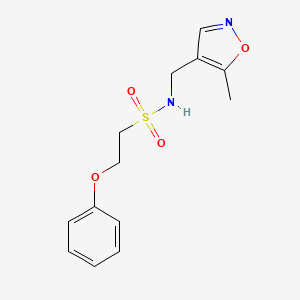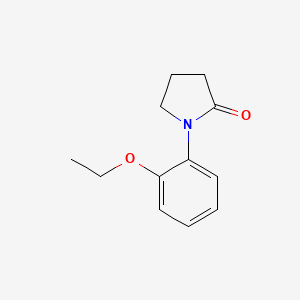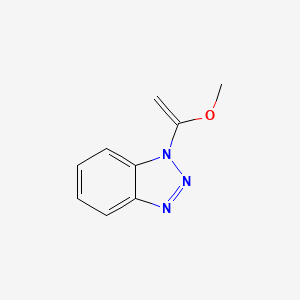
tert-butyl 2-(3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-butyl 2-(3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate” likely belongs to the class of organic compounds known as esters, which are compounds containing a carbonyl group adjacent to an ether group .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyran ring (a six-membered ring with one oxygen atom and five carbon atoms) attached to a carbonyl group (C=O) and an ester group (R-COO-R’). The “tert-butyl” indicates a tertiary butyl group attached to the ester .Chemical Reactions Analysis
As an ester, this compound could undergo reactions such as hydrolysis, transesterification, and reactions at the alpha-carbon . The pyran ring could potentially undergo reactions at the double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Esters generally have lower boiling points than carboxylic acids of similar molecular weight, and they often have pleasant odors . The presence of the pyran ring may increase the compound’s stability and affect its reactivity .Scientific Research Applications
Degradation Pathways and Environmental Applications
Degradation of Methyl tert-Butyl Ether
A study explored the degradation pathways of methyl tert-butyl ether (MTBE) using the UV/H2O2 process, highlighting the generation of various byproducts, including tert-butyl formate and tert-butyl alcohol. This research provides insights into the environmental remediation of water contaminated with MTBE, a common gasoline additive (Stefan, Mack, & Bolton, 2000).
Catalysis and Organic Synthesis
Silver-Catalyzed tert-Butyl 3-Oxopent-4-ynoate Cyclizations
Another study detailed the silver-catalyzed cyclization of tert-butyl 2,5-diaryl-3-oxopent-4-ynoates, leading to the selective formation of hydroxypyrones or pulvinones, depending on the reaction conditions. This process showcases the compound's utility in synthesizing complex organic molecules with potential applications in medicinal chemistry and material science (Hermann & Brückner, 2018).
Synthesis of Heterocyclic Compounds
One-Pot Synthesis of 2-Amino-4H-Pyrans
The compound's relevance extends to the efficient synthesis of 2-amino-4H-pyrans, a class of compounds known for their biological activity, including anti-cancer and antihypertensive properties. This study introduces a one-pot synthesis approach, enhancing the compound's utility in pharmaceutical research (Zonouzi, Kazemi, & Nezamabadi, 2006).
Multigram Synthesis and Drug Development
Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids
Further application is found in the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, underscoring the compound's role in developing novel compounds for potential use in drug development and agricultural chemistry (Iminov et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 2-(3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-11(2,3)15-10(13)9(12)8-5-4-6-14-7-8/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWBPKBUDROUOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)C1=COCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B2971070.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-methoxypiperidine](/img/structure/B2971073.png)
![5-(3,5-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2971075.png)

![N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2971077.png)


![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride](/img/structure/B2971084.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2971086.png)
![5-((4-Ethoxy-3-methoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2971087.png)
![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2971089.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B2971091.png)
![3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2971092.png)